Product packaging for diacetyloxy(difluoro)boranuide;hydron;fluoride(Cat. No.:CAS No. 373-61-5)

diacetyloxy(difluoro)boranuide;hydron;fluoride

Cat. No.: B2544153
CAS No.: 373-61-5
M. Wt: 187.91 g/mol
InChI Key: SQSDCNHOYPJGDQ-UHFFFAOYSA-O
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Description

Boron trifluoride acetic acid complex is a colorless liquid with a penetrating odor. It is soluble in water. It is corrosive to metals and tissue.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8BF3O4 B2544153 diacetyloxy(difluoro)boranuide;hydron;fluoride CAS No. 373-61-5

Properties

CAS No.

373-61-5

Molecular Formula

C4H8BF3O4

Molecular Weight

187.91 g/mol

IUPAC Name

diacetyloxy(difluoro)boranuide;hydron;fluoride

InChI

InChI=1S/C4H6BF2O4.FH/c1-3(8)10-5(6,7)11-4(2)9;/h1-2H3;1H/q-1;/p+1

InChI Key

SQSDCNHOYPJGDQ-UHFFFAOYSA-O

solubility

not available

Origin of Product

United States

The Significance of Lewis Acid Catalysis in Modern Synthetic Chemistry

Lewis acid catalysis is a foundational principle in modern synthetic chemistry, facilitating a multitude of chemical reactions with high levels of efficiency and selectivity. numberanalytics.com A Lewis acid is characterized by its ability to accept a pair of electrons, thereby forming a covalent bond. numberanalytics.com In organic synthesis, Lewis acids function by activating substrates through the withdrawal of electron density. This activation makes the substrate more susceptible to a variety of chemical transformations, including bond cleavage and formation. wikipedia.org

The influence of Lewis acid catalysis is extensive, with critical applications in fundamental reactions such as Friedel-Crafts alkylations and acylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.org The capacity to fine-tune the reactivity and selectivity of these processes by modifying the Lewis acid or reaction conditions has been a significant driver of innovation. This is particularly evident in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com A notable advancement in this field has been the development of chiral Lewis acids, which enable the enantioselective synthesis of specific stereoisomers, a crucial aspect of pharmaceutical development.

Computational and Theoretical Investigations of Boron Trifluoride Acetic Acid Complex

Context-Specific Theoretical Studies

The environment in which a chemical reaction occurs can profoundly influence its pathway and energetics. For the boron trifluoride acetic acid complex, the solvent is not merely an inert medium but an active participant that can alter stability, structure, and reactivity. Computational and theoretical investigations have been crucial in deconstructing the multifaceted role of the solvent, transitioning from gas-phase models to more realistic solvated systems. These studies employ a range of methods, from implicit continuum models that represent the solvent as a uniform dielectric medium to explicit models where individual solvent molecules are included in the calculation. fastercapital.comresearchgate.net While implicit models offer a computationally efficient first approximation, explicit solvation is often necessary to accurately capture specific, directional interactions like hydrogen bonding, which can be critical to the reaction mechanism. researchgate.netmdpi.commontclair.edu

Research has shown that the catalytic effect of a polar solvent can be threefold: it increases polarization, enhances charge transfer between reacting species, and, most importantly, can form hydrogen bonds with the reaction complex. researchgate.net These interactions can preferentially stabilize the transition state relative to the reactants, thereby lowering the activation energy and accelerating the reaction rate. researchgate.netacs.org For instance, the combination of a BF₃ catalyst and an aqueous environment has been shown to work synergistically, leading to a significantly lower energy barrier for a Diels-Alder reaction compared to the uncatalyzed reaction in the gas phase. researchgate.net

In the specific case of the acetic acid-trifluoroborane system, the solvent's influence is evident in the competition between the formation of the acetic acid dimer and its complexation with boron trifluoride. researchgate.netacs.org Theoretical studies using Density Functional Theory (DFT) have elucidated the relative stability of these species. In nonprotogenic (a-protic and non-hydrogen-donating) solvents, the catalytic effect is suggested to be more accurately described as the activation of the nucleophile (acetic acid) by BF₃, rather than activation of the substrate. researchgate.netacs.org The nature of the solvent also dictates the strength of specific interactions. Dichloromethane (B109758) (DCM), for example, though often considered a non-coordinating solvent, can act as a weak hydrogen bond donor, forming interactions with the fluorine atoms of the BF₃ adduct, which demonstrably affects the complex's formation enthalpy. mdpi.com

Detailed Research Findings

Computational studies provide quantitative data on how solvents mediate the stability and reactivity of the acetic acid;trifluoroborane complex. DFT calculations have been used to determine the order of stability among various BF₃ complexes, highlighting the thermodynamic landscape. researchgate.netacs.org

ComplexRelative Stability Order
(Acetic Acid)₂ Dimer1 (Most Stable)
Acetic Acid:BF₃ 2
Diethyl Ether:BF₃3
Dimethyl Ether:BF₃4
Methanol (B129727):BF₃5
Ethylene Oxide:BF₃6
(Methanol)₂ Dimer7 (Least Stable)
Table 1: Calculated Order of Stability for 1:1 and Dimer Complexes. This table, derived from DFT enthalpy of complexation calculations, shows that while acetic acid preferentially forms a dimer over complexing with BF₃, the Acetic Acid:BF₃ complex is still significantly stable compared to other common Lewis base adducts. researchgate.netacs.org

Furthermore, the dramatic effect of combining a catalyst with a polar, hydrogen-bonding solvent is captured in the calculated activation energies for reactions. The solvent's ability to stabilize the transition state is a key factor in catalysis. researchgate.net

Reaction ConditionsCalculated Activation Energy (kcal/mol)
Non-catalyzed Reaction (Gas Phase)20.68
Catalyzed Reaction (BF₃) in Aqueous Solution 9.06
Table 2: Comparison of Activation Energy Barriers. This data illustrates the powerful synergistic effect of the BF₃ catalyst and a polar, protic solvent (water) in lowering the activation energy barrier for a model reaction. researchgate.net

The choice of solvent can also have a significant impact on reaction outcomes, with different solvents leading to varying product yields. acs.org Studies using solvents with different polarities and hydrogen-bonding capabilities, such as chloroform, diethyl ether, or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), show that reactivity can be drastically altered, underscoring the solvent's role in the reaction mechanism. acs.org This highlights the necessity of considering solvent effects for the accurate prediction and optimization of reactions involving the acetic acid;trifluoroborane complex.

Lewis Acid Promoted Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of molecular skeletons. Acetic acid;trifluoroborane has proven to be a valuable catalyst in promoting several key C-C bond-forming reactions.

Alkylation Reactions: Friedel-Crafts and Beyond

Friedel-Crafts reactions, discovered in 1877, are fundamental for attaching substituents to aromatic rings. nih.gov These reactions, proceeding through electrophilic aromatic substitution, are broadly categorized into alkylation and acylation. nih.govnwpu.edu.cn The role of a Lewis acid catalyst, such as the acetic acid;trifluoroborane complex, is to generate a potent electrophile from an alkylating or acylating agent. nwpu.edu.cn

In Friedel-Crafts alkylation, the catalyst assists in the formation of a carbocation from an alkyl halide, which is then attacked by the aromatic ring. While effective, this reaction can be prone to challenges such as polyalkylation, where the product is more reactive than the starting material, and carbocation rearrangements, which can lead to a mixture of products. nih.gov

A notable application involves the use of trifluoroacetic acid (TFA), a related fluorinated acid, to promote the Friedel-Crafts alkylation of arenes with benzyl (B1604629) alcohols, yielding diarylmethanes. In these reactions, TFA's strong ionizing power and low nucleophilicity facilitate the formation of benzylic carbocations. For instance, the reaction of benzene (B151609) with benzyl alcohol in the presence of TFA produces diphenylmethane. An attempt to use a mixture of TFA and acetic acid resulted in the formation of benzyl acetate (B1210297), highlighting the competitive nucleophilicity of acetic acid. biomedres.us

Table 1: Examples of Friedel-Crafts Type Alkylations

Aromatic SubstrateAlkylating AgentCatalyst SystemProductYield (%)
BenzeneBenzyl alcoholTFADiphenylmethane64
TolueneBenzyl alcoholTFABenzyltoluene (isomeric mixture)75
BiphenylBenzyl alcoholTFA4-Benzylbiphenyl47
NaphthaleneBenzyl alcoholTFA1-Benzylnaphthalene & 2-Benzylnaphthalene25

Data sourced from studies on trifluoroacetic acid-promoted reactions, which serve as a model for the reactivity expected with the acetic acid;trifluoroborane complex. biomedres.us

Condensation and Addition Reactions (e.g., Mukaiyama Aldol)

The Mukaiyama aldol (B89426) reaction is a powerful method for carbon-carbon bond formation, involving the addition of a silyl (B83357) enol ether to a carbonyl compound, mediated by a Lewis acid. semanticscholar.orgnih.govrsc.org This reaction offers a significant advantage over traditional aldol reactions by allowing for a crossed aldol reaction without self-condensation of the aldehyde. The Lewis acid, such as the acetic acid;trifluoroborane complex, activates the carbonyl group, enhancing its electrophilicity and facilitating the nucleophilic attack by the silyl enol ether. semanticscholar.org

The stereochemical outcome of the Mukaiyama aldol reaction can often be controlled by the choice of Lewis acid and reaction conditions. For example, in the reaction of silyl enol ethers with β-alkoxy aldehydes, the use of chelating Lewis acids like TiCl₄ typically leads to high syn-selectivity. In contrast, non-chelating Lewis acids like BF₃·OEt₂, a complex closely related to acetic acid;trifluoroborane, can lead to a reversal of facial diastereoselectivity. msu.edu

Research has shown that boron trifluoride diethyl etherate (BF₃·OEt₂) is an effective catalyst for Mukaiyama aldol reactions. In one example, an aldehyde was reacted with a silyl enol ether in the presence of BF₃·OEt₂ in dichloromethane to produce the corresponding aldol product in 85% yield. nih.gov Theoretical studies on the BF₃-catalyzed Mukaiyama aldol reaction between acetaldehyde (B116499) and 2-siloxy-1-propene have indicated that the presence of BF₃ significantly lowers the energy barrier for C-C bond formation. masterorganicchemistry.com

Table 2: Representative Mukaiyama Aldol Reactions Catalyzed by Boron Trifluoride Complexes

AldehydeSilyl Enol EtherCatalystProductYield (%)
Benzaldehyde1-Phenyl-1-(trimethylsiloxy)etheneBF₃·OEt₂3-Hydroxy-1,3-diphenyl-1-propanoneHigh
Cyclohexanecarboxaldehyde1-(Trimethylsiloxy)cyclohexeneBF₃·OEt₂2-(Hydroxy(cyclohexyl)methyl)cyclohexan-1-oneHigh
Aldehyde 29Silyl enol ether 31BF₃·OEt₂Mukaiyama aldol product85

Data is representative of reactions catalyzed by BF₃·OEt₂, a related complex to acetic acid;trifluoroborane. nih.gov

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Cycloaddition reactions are a class of pericyclic reactions that are invaluable for the construction of cyclic compounds. In a [3+2] cycloaddition, a three-atom component reacts with a two-atom component to form a five-membered ring. Lewis acids can play a crucial role in catalyzing these reactions by activating the dienophile or the dipole.

While specific examples of acetic acid;trifluoroborane catalyzed [3+2] cycloadditions are not extensively documented, the closely related boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to mediate various cyclization reactions, including those involving alkynes to form heterocyclic compounds. scispace.com The catalytic activity of BF₃ complexes in such reactions suggests the potential for acetic acid;trifluoroborane to be a viable catalyst for [3+2] cycloadditions. For instance, thermal 1,3-dipolar cycloaddition reactions of certain azides with alkynes, nitriles, and alkenes have been shown to proceed smoothly to form stable triazoles, tetrazoles, and triazolidines. nih.gov The use of a Lewis acid like acetic acid;trifluoroborane could potentially enhance the rate and selectivity of such transformations.

C-C Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling, for example, typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

The role of additives, including Lewis acids, can be significant in these reactions. Boron trifluoride etherate has been used as an additive in palladium-catalyzed cross-coupling reactions of aryltriazenes with areneboronic acids, leading to the formation of biaryl products in high yields. nih.gov In these cases, the Lewis acid is believed to facilitate the activation of the triazene. Given the similar Lewis acidic nature, acetic acid;trifluoroborane could potentially serve a similar role in promoting certain C-C coupling reactions.

Functional Group Interconversions and Rearrangements

Beyond the formation of carbon-carbon bonds, acetic acid;trifluoroborane is also a valuable catalyst for various functional group interconversions, most notably in esterification and transesterification reactions.

Esterification and Transesterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental transformation in organic chemistry. chemguide.co.uk This reaction is typically catalyzed by a strong acid. The Fischer esterification, a classic example, uses a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating attack by the alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com

Acetic acid;trifluoroborane can serve as an effective catalyst for esterification. The Lewis acidic BF₃ component can activate the carboxylic acid, while the acetic acid component can act as a proton source. This dual functionality can promote the esterification process under relatively mild conditions.

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another important reaction catalyzed by acids. nih.govresearchgate.net Similar to esterification, the reaction is an equilibrium process and is driven by using a large excess of the alcohol. Acid catalysts, including Lewis acids like acetic acid;trifluoroborane, protonate the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by the alcohol. nih.gov

Table 3: Examples of Acid-Catalyzed Esterification

Carboxylic AcidAlcoholCatalystEster Product
Acetic AcidEthanolH₂SO₄Ethyl Acetate
Benzoic AcidMethanolH₂SO₄Methyl Benzoate
Adipic AcidEthanolH₂SO₄Diethyl Adipate
Propanoic AcidButanolH₂SO₄Butyl Propanoate

This table presents classic examples of Fischer esterification, a reaction type for which acetic acid;trifluoroborane would be a suitable catalyst.

Fries Rearrangement Mechanisms

The Fries rearrangement is a classic organic reaction that involves the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgbyjus.com Acetic acid;trifluoroborane is an effective catalyst for this rearrangement. sigmaaldrich.com

The generally accepted mechanism for the Fries rearrangement, while not definitively determined for all substrates and conditions, involves the coordination of the Lewis acid (in this case, trifluoroborane from the acetic acid complex) to the carbonyl oxygen of the acyl group of the phenolic ester. wikipedia.orgbyjus.com This coordination polarizes the bond between the acyl group and the phenolic oxygen, making the carbonyl oxygen a better Lewis base. byjus.com This interaction facilitates the generation of a free acylium carbocation. wikipedia.orgorganic-chemistry.org

This electrophilic acylium ion then attacks the aromatic ring in a manner characteristic of an electrophilic aromatic substitution. byjus.com The proton abstracted from the ring is released, and subsequent hydrolysis liberates the final hydroxy aryl ketone product. organic-chemistry.org

The regioselectivity of the Fries rearrangement (i.e., whether the ortho or para isomer is the major product) is notably dependent on the reaction conditions. Key factors influencing the outcome include:

Temperature: Lower reaction temperatures generally favor the formation of the para-substituted product, while higher temperatures promote the formation of the ortho-isomer. wikipedia.orgbyjus.com

Solvent: The polarity of the solvent can also direct the selectivity. Non-polar solvents tend to favor the ortho product, whereas more polar solvents often lead to a higher yield of the para product. byjus.com

It is important to note that the Fries rearrangement is most successful with phenolic esters that have relatively stable acyl groups and are not heavily substituted. byjus.com The presence of deactivating or meta-directing groups on the aromatic ring can lead to lower yields. byjus.com

A variation of this reaction, the photo-Fries rearrangement, proceeds through a radical mechanism and can be effective even with deactivating substituents on the aromatic group, though it often results in low yields. wikipedia.org

Oxidation Reactions (e.g., Alcohol Oxidation by Hypervalent Iodine Compounds)

Acetic acid;trifluoroborane plays a significant role in facilitating oxidation reactions, particularly those involving hypervalent iodine compounds. rsc.org Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are widely utilized for the mild and selective oxidation of alcohols to aldehydes and ketones. researchgate.net

The presence of a Lewis acid like trifluoroborane, complexed with acetic acid, can enhance the reactivity of these hypervalent iodine oxidants. Theoretical studies on the oxidation of alcohols by hypervalent iodine(III) compounds in the presence of BF3 suggest that the Lewis acid coordinates to an oxygen ligand on the iodine, weakening the O-I bond. researchgate.net This activation facilitates the subsequent oxidation process.

In the context of using hypervalent iodine reagents, acetic acid itself can be a component of the reaction medium. For instance, various [(diacetoxy)iodo]arenes are prepared by treating iodoarenes with an oxidizing agent in acetic acid. organic-chemistry.org These reagents are then used for a variety of oxidative transformations. nih.gov The combination of a hypervalent iodine species with a Lewis acid catalyst like acetic acid;trifluoroborane can create a highly effective system for alcohol oxidation.

The general mechanism for alcohol oxidation by hypervalent iodine reagents often involves an initial ligand exchange at the iodine center, followed by a redox step that yields the oxidized substrate and an iodine(III) species. researchgate.net The presence of the Lewis acid can accelerate these steps.

Deoxofluorination and Protodesilylation Processes

While specific detailed research findings on the direct application of Acetic acid;trifluoroborane in deoxofluorination and protodesilylation processes are not extensively available in the provided search results, the fundamental reactivity of the components suggests potential applications. Boron trifluoride and its complexes are known to be involved in fluorination reactions. For instance, boron trifluoride etherate is used in the ring-opening of epoxides to yield fluorohydrins, where BF3 acts as a fluorine source. sci-hub.se This suggests that Acetic acid;trifluoroborane could potentially participate in deoxofluorination reactions, where a carbonyl oxygen is replaced by two fluorine atoms, by providing a source of fluoride (B91410) under Lewis acidic conditions.

Protodesilylation, the cleavage of a carbon-silicon bond to be replaced by a carbon-hydrogen bond, is typically promoted by acids. The acidic nature of the Acetic acid;trifluoroborane complex could facilitate such transformations, particularly for substrates where the silicon group is activated towards electrophilic attack.

Ring-Opening and Cyclization Methodologies

Acetic acid;trifluoroborane is a potent reagent for promoting the ring-opening of epoxides. nih.gov Epoxides, or oxiranes, are three-membered cyclic ethers that are highly susceptible to ring-opening due to significant ring strain. libretexts.org This reaction can proceed via different mechanisms depending on the conditions.

Under acidic conditions, such as in the presence of Acetic acid;trifluoroborane, the epoxide oxygen is first protonated (or coordinated to the Lewis acid), making it a better leaving group. masterorganicchemistry.com The nucleophile then attacks one of the epoxide carbons. In the case of asymmetric epoxides, the nucleophilic attack generally occurs at the more substituted carbon atom, following a mechanism that has similarities to the Markovnikov opening of bromonium or mercurinium ions. masterorganicchemistry.com This results in the formation of trans-diols when water is the nucleophile. libretexts.org

Theoretical studies have explored the complexation of boron trifluoride with acetic acid and its role in epoxide ring-opening. nih.gov These studies suggest that the Lewis acid can activate the nucleophile in addition to activating the epoxide. nih.gov The reaction of epoxides with boron trifluoride can also lead to the formation of fluorohydrins, where the fluoride from BF3 acts as the nucleophile. sci-hub.se

The regioselectivity of the epoxide ring-opening can be influenced by the nature of the epoxide and the reaction conditions.

Reaction TypeCatalyst SystemKey FeatureTypical Product
Acid-Catalyzed HydrolysisAqueous AcidNucleophilic attack at the more substituted carbon.trans-1,2-diol
Base-Catalyzed HydrolysisBasic Nucleophile (e.g., OH-)SN2 attack at the less substituted carbon.trans-1,2-diol
With Grignard ReagentsGrignard ReagentSN2 attack, forming a primary alcohol with two additional carbons.Primary Alcohol

Acetic acid;trifluoroborane can act as a co-catalyst in intramolecular amination reactions, which are crucial for the synthesis of various nitrogen-containing heterocycles. sigmaaldrich.com For example, it is used in the intramolecular amination of primary sulfonamides to form cyclic carbamates. sigmaaldrich.com The Lewis acidic nature of the trifluoroborane component can activate the substrate, facilitating the nucleophilic attack of the amine onto an electrophilic center within the same molecule, leading to cyclization.

Boron trifluoride complexes, including those with acetic acid, are effective catalysts or mediators for the cyclization of alkynes, providing a powerful strategy for the synthesis of a wide array of heterocyclic compounds. rsc.org These reactions can lead to the formation of dihydropyrans, quinolines, dehydropiperidines, and oxindoles, among other structures. rsc.org

The mechanism of these cyclizations often involves the activation of the alkyne by the Lewis acid, making it more susceptible to nucleophilic attack from another functional group within the same molecule. This intramolecular attack leads to the formation of a new ring. The specific pathway and resulting heterocyclic system depend on the structure of the starting alkyne and the tethered nucleophile. Trifluoroacetic acid, a related fluorinated acid, is also known to catalyze various acid-catalyzed rearrangements and cyclizations, including biomimetic polyene cyclizations. researchgate.netresearchgate.net

Biomimetic Rearrangements

While direct catalysis of biomimetic polyene cyclizations often employs other strong acids, the principle of using Lewis acids to initiate cascade reactions is central to the field. nih.govsynthesisspotlight.comresearchgate.net The Acetic acid;trifluoroborane complex is a notable catalyst for the Fries rearrangement, a reaction that reconfigures phenolic esters into hydroxy aryl ketones. sigmaaldrich.comwikipedia.orgorganic-chemistry.org This rearrangement can be a critical step in synthetic pathways that mimic biological processes or build complex natural product scaffolds.

A significant application of this is in the total synthesis of furanaphin, a yellowish aphid pigment. thieme-connect.com In this synthesis, the BF₃·2AcOH complex was instrumental in mediating a key Fries rearrangement step. thieme-connect.com The catalyst proved effective even with substrates containing electron-withdrawing groups, a challenge for many Lewis acids. thieme-connect.com The Fries rearrangement itself proceeds through the coordination of the Lewis acid to the ester's carbonyl oxygen, generating an acylium carbocation that then undergoes an electrophilic aromatic substitution on the phenol (B47542) ring—a process analogous to controlled carbocationic transformations in nature. wikipedia.orgorganic-chemistry.org

Polymerization Catalysis and Controlled Polymer Synthesis

The Acetic acid;trifluoroborane complex is a recognized catalyst in the field of polymerization. sigmaaldrich.comsigmaaldrich.com It is particularly effective in cationic polymerization, where it can initiate the reaction and influence the properties of the resulting polymer.

Cationic Polymerization of Olefins and Unsaturated Compounds

The Acetic acid;trifluoroborane complex and related BF₃-based systems are effective catalysts for the cationic polymerization of various unsaturated compounds, including olefins and vinyl monomers. justia.comcmu.edu In the polymerization of trioxane, the BF₃·AcOH complex demonstrates catalytic activity, although its rate of polymerization is noted to be slower than that of the BF₃·EtOH complex but faster than BF₃·Et₂O. oup.comoup.com

Research on the polymerization of p-hydroxystyrene (pHS) using a Lewis acid activator (BF₃OEt₂) highlights the role of acetic acid adducts as initiators. cmu.eduacs.org While other initiators were also studied, the system involving an acetic acid adduct was shown to successfully polymerize the monomer. cmu.edu The use of BF₃ complexes with co-catalysts like acetic acid has also been reviewed for the polymerization of isobutene. justia.com These catalysts are known to influence the structure of the resulting polymer, particularly the position of the double bond in the final product. justia.com

Catalyst SystemMonomerKey FindingsReference
BF₃·AcOHTrioxanePolymerization rate is intermediate compared to BF₃·EtOH and BF₃·Et₂O systems. oup.comoup.com
BF₃OEt₂ / Acetic acid adductp-HydroxystyreneSuccessfully induced polymerization, though slightly slower than with alcohol or hydroxide (B78521) adducts. cmu.edu
BF₃ / Acetic acidIsobuteneCatalyzes polymerization; contact time influences the isomerization of terminal unsaturation. justia.com

Living Polymerization Systems Utilizing Boron Trifluoride Acetic Acid Complex

Living polymerization represents a highly controlled method of synthesis that produces polymers with well-defined structures and low polydispersity. wikipedia.org The use of boron trifluoride-based systems has been pivotal in advancing living cationic polymerization. cmu.eduacs.org These systems function by creating a dynamic equilibrium between active ionic propagating species and dormant covalent species, which minimizes termination and chain transfer reactions that are common in conventional cationic polymerization. cmu.eduwikipedia.org

In the direct living cationic polymerization of p-hydroxystyrene (pHS), a system using BF₃OEt₂ as the Lewis acid catalyst was developed with various protonic adducts as initiators. cmu.eduacs.org Among the initiators tested was an adduct of acetic acid and p-methoxystyrene. cmu.edu This system facilitated a controlled polymerization, which is a hallmark of a living system. cmu.eduacs.org The success of this controlled process is attributed to the stability of the BF₃ complex and its ability to be paired with a suitable initiator that can be preferentially activated by the oxophilic Lewis acid. cmu.eduacs.org This approach allows for the synthesis of polymers where the molecular weight increases in direct proportion to monomer conversion, a key characteristic of living polymerization. cmu.edu

Influence on Polymer Architecture and Molecular Weight Distribution

The choice of catalyst has a profound impact on the final polymer's architecture and molecular weight distribution (MWD). In the context of the Acetic acid;trifluoroborane complex and related systems, this influence is clearly observed.

In the polymerization of trioxane, the BF₃·AcOH complex yielded polymers with molecular weights comparable to those produced by the BF₃·EtOH complex, but lower than those obtained with BF₃·Et₂O. oup.comoup.com This demonstrates the direct role of the Lewis acid complex in determining the final chain length of the polymer. oup.comoup.com

Catalyst SystemMonomerMolecular Weight (Mₙ)Molecular Weight Distribution (Mₙ/Mₙ)Reference
BF₃·AcOHTrioxaneLower than BF₃·Et₂O, similar to BF₃·EtOHNot specified oup.comoup.com
BF₃OEt₂ / Acetic acid adductp-HydroxystyreneHigher than calculated values (in water-free system)Broad (in water-free system) cmu.edu
BF₃OEt₂ / Water adductp-Hydroxystyrene~10,000~1.2-1.4 cmu.edu

The Historical Context and Evolution of Acetic Acid;trifluoroborane As a Research Subject

Quantum Chemical Modeling of Boron Trifluoride Acetic Acid Adducts

Quantum chemical modeling provides a powerful lens through which the intricacies of the boron trifluoride-acetic acid complex can be examined at the molecular level. These computational approaches allow for a detailed characterization of the adduct's geometry, the strength of the interaction between its constituent molecules, and its spectroscopic features.

Ab Initio and Density Functional Theory (DFT) Methodologies for Complex Characterization

The characterization of the boron trifluoride-acetic acid adduct has been extensively pursued using a variety of quantum chemical methods. Both ab initio and Density Functional Theory (DFT) have proven to be valuable tools in this endeavor. nih.govacs.org

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and more computationally intensive methods like Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], offer a high level of theory for accurate descriptions of electron correlation effects, which are crucial for understanding the non-covalent interactions within the complex. acs.org High-level ab initio procedures, such as the Gaussian-4 theory (G4*), have also been employed to obtain precise thermochemical data. mdpi.comresearchgate.net

Density Functional Theory (DFT) methods, including PBE and B3LYP functionals, are also widely used, often in conjunction with large basis sets like 6-311++G(3df,2pd), to investigate the geometrical structures and vibrational frequencies of the complex. nih.govacs.org These methods provide a balance between computational cost and accuracy, making them suitable for studying larger systems and reaction pathways. kuleuven.be The choice of functional and basis set is critical and can influence the predicted properties of the adduct. acs.org To account for the solvent effects, which are significant in many reactions involving the BF₃-acetic acid complex, polarized continuum models (PCM) are often integrated into the DFT calculations. mdpi.comnih.govresearchgate.net

Energetics of Complex Formation: Enthalpies of Adduct Formation and Stability Analysis

The formation of the boron trifluoride-acetic acid adduct is an exothermic process, and the enthalpy of complexation is a key measure of the strength of the Lewis acid-base interaction. libretexts.org Computational studies have been employed to determine these energetic properties.

Theoretical calculations have shown that the stability of the BF₃:acetic acid (AcA) complex is significant, though it is influenced by the computational method used. nih.govacs.org For instance, DFT calculations suggest a different stability order compared to MP2 calculations when compared to other BF₃ adducts. nih.gov It has been noted that acetic acid has a preference for dimerization over complexation with BF₃. nih.govacs.org However, the interaction of BF₃ with the acetic acid dimer can lead to the formation of very stable trimers. nih.govacs.org

Table 1: Comparison of DFT and MP2 Stability Order for 1:1 Complexes

MethodStability OrderReference
DFT(AcA)₂ > AcA:BF₃ > DEE:BF₃ > DME:BF₃ > Met:BF₃ > EOX:BF₃ > (Met)₂ nih.govacs.org
MP2AcA:BF₃ is significantly less stable, comparable to Met:BF₃ nih.gov

AcA = Acetic Acid, DEE = Diethyl Ether, DME = Dimethyl Ether, Met = Methanol, EOX = Ethylene Oxide

Theoretical Spectroscopic Predictions: Vibrational Frequencies and Electronic Structures

Computational methods are instrumental in predicting the spectroscopic properties of the boron trifluoride-acetic acid complex, which can then be compared with experimental data to validate the theoretical models.

Theoretical calculations have been used to predict the vibrational frequencies of the complex, with a particular focus on the O···BF₃ stretching mode and the ν(OH) band of the acetic acid moiety. nih.govacs.orgacs.org The calculated frequency shifts upon complexation provide valuable insights into the nature and strength of the dative bond. acs.org

Studies have also delved into the electronic structure of the adduct. acs.org The formation of the complex involves a significant redistribution of electron density, which can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. This provides a quantitative picture of the donor-acceptor interactions.

Computational Elucidation of Reaction Mechanisms Catalyzed by Boron Trifluoride Acetic Acid Complex

The boron trifluoride-acetic acid complex is a versatile catalyst in a range of organic transformations. sigmaaldrich.com Computational chemistry has been pivotal in unraveling the detailed mechanistic pathways of these catalyzed reactions.

Mechanistic Pathways of Acid-Catalyzed Organic Transformations

Computational studies have provided detailed mechanistic insights into various reactions catalyzed by the BF₃-acetic acid system. These include rearrangements, cyclizations, and addition reactions.

For example, in the BF₃-catalyzed Meinwald rearrangement of epoxides, computational studies have explored various reaction pathways. researchgate.net These studies have shown that the reaction can proceed through a stepwise mechanism involving the ring-opening of the epoxide to form a carbocation intermediate, followed by the migration of a substituent. researchgate.net The role of the BF₃ is to facilitate this ring-opening by coordinating to the oxygen atom of the epoxide. researchgate.net

Similarly, in the Baeyer-Villiger reaction, theoretical investigations have demonstrated that BF₃ plays a crucial role in facilitating proton transfer in both the addition and rearrangement steps. acs.org In alkyne cyclization reactions, the BF₃·OEt₂ complex, which can be considered a source of BF₃, activates the alkyne for nucleophilic attack. rsc.org The mechanism often involves the formation of key intermediates whose structures and stabilities can be predicted computationally. rsc.org

Transition State Analysis and Kinetic Rate Calculations

A key aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of activation barriers. Computational methods allow for the precise location of transition state structures and the determination of their energies.

In the BF₃-assisted Baeyer-Villiger reaction, the rearrangement step has been identified as the rate-determining step, with a calculated activation free energy of 17.7 kcal/mol in an organic solvent. acs.org For the Meinwald rearrangement, the ring-opening of the epoxide is typically the rate-determining step. researchgate.net

Kinetic rate calculations can also be performed based on the computed activation energies. cdnsciencepub.com These theoretical kinetic parameters can be compared with experimental data to further validate the proposed mechanism. For instance, in BF₃-catalyzed intramolecular fluorocarbamoylation of alkynes, DFT calculations supported a stepwise mechanism with a turnover-limiting cyclization step. yorku.ca

Table 2: Investigated Reaction Mechanisms Catalyzed by BF₃ Complexes

ReactionKey Mechanistic FeaturesComputational ApproachReference
Meinwald RearrangementStepwise: Epoxide ring-opening to a carbocation, followed by migration. Ring-opening is rate-determining.M062X/6-311++G(2df,2pd) researchgate.net
Baeyer-Villiger ReactionBF₃ facilitates proton transfer in both addition and rearrangement steps. Rearrangement is rate-determining.MP2, CCSD(T), B3LYP acs.org
Alkyne CyclizationBF₃·OEt₂ activates the alkyne for nucleophilic attack, followed by intramolecular reactions.DFT rsc.org
Intramolecular FluorocarbamoylationStepwise mechanism with a turnover-limiting cyclization step, followed by internal fluoride (B91410) transfer.DFT yorku.ca

Structural and Spectroscopic Characterization of Acetic Acid;trifluoroborane and Its Adducts

Vibrational Spectroscopic Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful method for probing the molecular structure of the acetic acid;trifluoroborane complex. The formation of a coordinate bond between the oxygen atom of the carbonyl group in acetic acid and the boron atom of boron trifluoride leads to significant changes in the vibrational modes of both constituent molecules.

Upon the formation of the acetic acid;trifluoroborane adduct, new vibrational modes associated with the newly formed oxygen-boron (O-B) coordinate bond and the perturbed BF₃ group appear in the IR and Raman spectra. The coordination of the Lewis acid (BF₃) to the carbonyl oxygen of acetic acid alters the geometry of the BF₃ moiety from a planar (D₃h symmetry) to a pyramidal (C₃v symmetry) structure. This change in symmetry results in a different set of selection rules for vibrational transitions.

In the isolated BF₃ molecule, the symmetric B-F stretching mode (ν₁) is Raman active but IR inactive, while the asymmetric B-F stretching (ν₃) and the out-of-plane bending (ν₂) modes are IR active. Upon complexation, the reduction in symmetry makes all vibrational modes of the BF₃ group potentially active in both IR and Raman spectra.

The key vibrational modes to characterize the O-BF₃ linkage include:

The O-B stretching vibration: This mode directly represents the newly formed coordinate bond and is a definitive indicator of adduct formation. Its frequency is dependent on the strength of the donor-acceptor bond.

Perturbed C=O stretching vibration: The coordination of BF₃ to the carbonyl oxygen weakens the C=O double bond, leading to a significant redshift (decrease in frequency) of the C=O stretching band compared to that in free acetic acid. This shift is a strong piece of evidence for the site of coordination.

Shifts in B-F vibrational modes: The vibrational frequencies of the BF₃ group are also affected. The B-F bonds are typically elongated and weakened upon complexation, leading to a general decrease in their stretching frequencies.

The following table summarizes the expected shifts in key vibrational frequencies upon the formation of the acetic acid;trifluoroborane complex.

Vibrational ModeTypical Frequency in Free Molecule (cm⁻¹)Expected Change upon Complexation
C=O Stretch (Acetic Acid)~1710-1780Decrease (Redshift)
B-F Asymmetric Stretch (BF₃)~1450Decrease (Redshift)
B-F Symmetric Stretch (BF₃)~888 (Raman only)Becomes IR active, shifts
O-B Stretch (Complex)Not presentAppears in the spectrum

Note: The exact frequencies for the complex are dependent on the physical state (gas, liquid, solid) and solvent, if any.

Computational methods, particularly density functional theory (DFT), are instrumental in predicting the vibrational frequencies of the acetic acid;trifluoroborane complex. rsc.org These theoretical calculations provide a basis for the assignment of experimentally observed IR and Raman bands.

The general agreement between calculated and experimental frequencies validates the proposed structure of the adduct. nih.gov Theoretical calculations can also predict the intensities of the vibrational bands, further aiding in the interpretation of the experimental spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and limitations of the theoretical model. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of the acetic acid;trifluoroborane adduct in solution. By probing the local magnetic environments of ¹H, ¹¹B, and ¹⁹F nuclei, NMR provides detailed information about the electronic structure, connectivity, and dynamic behavior of the complex.

The formation of the adduct significantly perturbs the chemical environments of the nuclei in both acetic acid and boron trifluoride, leading to characteristic changes in their NMR spectra.

¹H NMR: The proton NMR spectrum of the complex would show shifts in the resonances of the methyl (CH₃) and hydroxyl (OH) protons of acetic acid. The coordination of BF₃ to the carbonyl oxygen withdraws electron density from the acetic acid molecule, which would typically lead to a downfield shift (higher ppm value) for both the methyl and hydroxyl protons compared to free acetic acid. The extent of this shift can provide qualitative information about the strength of the Lewis acid-base interaction.

¹¹B NMR: The ¹¹B nucleus is highly sensitive to its coordination environment. In free, trigonal planar BF₃, the boron nucleus is relatively deshielded. Upon formation of the tetrahedral adduct with acetic acid, the boron atom becomes more shielded, resulting in a significant upfield shift (lower ppm value) in the ¹¹B NMR spectrum. nih.gov This upfield shift is a hallmark of the change in coordination from three to four. The chemical shift of the complex provides information on the nature of the donor atom and the strength of the O-B bond. sdsu.edu

¹⁹F NMR: The fluorine atoms in the complex are also sensitive to the formation of the O-B bond. The ¹⁹F NMR spectrum of the adduct is expected to show a single resonance, indicating that the three fluorine atoms are chemically equivalent on the NMR timescale due to free rotation around the O-B bond. The chemical shift of the ¹⁹F signal in the complex will differ from that of free BF₃. semanticscholar.org Furthermore, coupling between the ¹¹B and ¹⁹F nuclei (¹J(¹¹B-¹⁹F)) can sometimes be observed, providing further structural information. However, the quadrupolar nature of the boron nucleus can lead to broadening of the fluorine signal, sometimes obscuring the coupling. semanticscholar.org

The following table summarizes the expected changes in the NMR chemical shifts upon formation of the acetic acid;trifluoroborane complex.

NucleusTypical Chemical Shift in Free Molecule (ppm)Expected Chemical Shift in Complex (ppm)Rationale for Change
¹H (CH₃)~2.1> 2.1 (Downfield shift)Electron withdrawal by BF₃
¹H (OH)~11-12 (variable)> 11-12 (Downfield shift)Electron withdrawal and altered hydrogen bonding
¹¹B Varies with reference, but is deshieldedUpfield shiftIncreased coordination number (3 to 4)
¹⁹F ~ -131 (relative to CFCl₃)Shifted from free BF₃Change in electronic environment around boron

The acetic acid;trifluoroborane complex can participate in dynamic exchange processes in solution. These processes can include the exchange of the acetic acid ligand with other Lewis bases present in the solution, or exchange with free acetic acid. Variable-temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic phenomena. oxinst.com

At low temperatures, the exchange rate may be slow on the NMR timescale, and separate signals for the free and complexed species can be observed. As the temperature is increased, the rate of exchange increases. This leads to the broadening of the NMR signals. At a certain temperature, known as the coalescence temperature, the separate signals merge into a single, broad peak. At even higher temperatures, a single, sharp, time-averaged signal is observed, indicating that the exchange is fast on the NMR timescale.

By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the kinetic and thermodynamic parameters of the exchange process, such as the rate constant (k), activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). nih.gov This information provides valuable insights into the lability of the O-B bond and the mechanism of ligand exchange.

The boron trifluoride-acetic acid system is employed as a catalyst in various organic reactions, such as Friedel-Crafts acylations and esterifications. nih.gov NMR spectroscopy is a crucial tool for elucidating the mechanisms of these catalyzed reactions.

By using in-situ NMR monitoring, it is possible to follow the course of a reaction in real-time directly in the NMR tube. researchgate.netmpg.de This allows for the identification of reaction intermediates, the determination of reaction kinetics, and the observation of the catalyst's state during the reaction.

For example, in a Friedel-Crafts acylation using the BF₃-acetic acid complex, ¹H and ¹³C NMR can be used to monitor the consumption of reactants and the formation of products. ¹¹B and ¹⁹F NMR can provide information on the active form of the catalyst. For instance, it can be determined whether the BF₃-acetic acid adduct is the true catalytic species or if it reacts with the substrate to form a different boron-containing intermediate. The observation of transient species by NMR can provide direct evidence for a proposed reaction mechanism.

X-ray Crystallographic Analysis of Boron Trifluoride Adducts

The precise solid-state structure of the Acetic acid;trifluoroborane adduct has not been extensively detailed in publicly accessible crystallographic databases. The inherent challenges in crystallizing this adduct, which exists as a liquid at room temperature, have limited the availability of single-crystal X-ray diffraction data.

However, the structural characteristics of adducts formed between boron trifluoride (BF₃) and other Lewis bases have been successfully investigated using X-ray crystallography, offering valuable insights into the anticipated geometry of the acetic acid complex. These studies consistently reveal a significant reorganization of the BF₃ molecule upon adduct formation. In its free state, boron trifluoride adopts a trigonal planar geometry. Upon complexation with a Lewis base, the geometry around the boron atom shifts to a tetrahedral arrangement.

For instance, X-ray crystal structures of BF₃-ketimine complexes have been determined, providing clear evidence of this structural change. In these adducts, the boron atom is tetrahedrally coordinated, bound to the three fluorine atoms and the nitrogen atom of the ketimine. This transformation from a planar to a tetrahedral geometry around the boron center is a hallmark of BF₃ adduct formation and is driven by the donation of a lone pair of electrons from the Lewis base (in this case, the nitrogen atom) to the electron-deficient boron atom.

Based on these analogous structures, it can be inferred that in the Acetic acid;trifluoroborane adduct, the boron atom would also exhibit a tetrahedral coordination geometry. The oxygen atom of the carbonyl group in acetic acid would act as the Lewis base, donating a pair of electrons to the boron atom of BF₃. This interaction would result in a lengthening of the B-F bonds and a change in the F-B-F bond angles from 120° in free BF₃ to approximately 109.5° in the tetrahedral adduct.

While experimental crystallographic data for Acetic acid;trifluoroborane remains elusive, the established principles of Lewis acid-base adduct formation and the structural data from related BF₃ complexes provide a robust model for its expected molecular geometry.

Synthesis, Reactivity, and Stability Profiles of Acetic Acid;trifluoroborane Systems

Synthetic Approaches to Boron Trifluoride Acetic Acid Complexes

The generation of the acetic acid;trifluoroborane complex can be achieved through several synthetic routes, each offering distinct advantages depending on the desired application and scale.

The most straightforward method for preparing the boron trifluoride acetic acid complex is through direct complexation. This involves the coordination of gaseous or liquid boron trifluoride (BF₃) with acetic acid. heyigasglobal.com The interaction results in the formation of a stable adduct, typically a colorless to pale yellow liquid. heyigasglobal.comzhishangchemical.com Commercially available products often contain approximately 33-40% boron trifluoride by weight and may appear as a gray-yellow to brown liquid. zhishangchemical.comthermofisher.comavantorsciences.com The complex is often represented with a 1:2 stoichiometry, indicating one molecule of boron trifluoride complexed with two molecules of acetic acid (BF₃ · 2CH₃COOH). sigmaaldrich.com

Theoretical studies using Density Functional Theory (DFT) have investigated the stability of the BF₃:acetic acid monomer complex (AcA:BF₃) relative to the acetic acid dimer ((AcA)₂). researchgate.net These calculations suggest that while acetic acid has a preference for dimerization, the complex with BF₃ is also stable. researchgate.net

Table 1: Physical and Chemical Properties of Acetic acid;trifluoroborane

Property Value Source(s)
Molecular Formula C₄H₈BF₃O₄ thermofisher.comcymitquimica.com
Molecular Weight 187.91 g/mol alphachemikaindia.com
Appearance Colorless to yellow-brown liquid zhishangchemical.comthermofisher.comavantorsciences.com
Density ~1.35 g/cm³ at 20-25 °C myskinrecipes.comsigmaaldrich.comalphachemikaindia.com
Melting Point -47 °C alphachemikaindia.com
Boiling Point 140 - 148 °C coleparmer.com
Flash Point 83 - 84 °C alphachemikaindia.comcoleparmer.com
BF₃ Content ~33 - 37% thermofisher.comavantorsciences.com

| Free Acetic Acid | ~63 - 67% | thermofisher.comavantorsciences.com |

This table is interactive. Click on the headers to sort the data.

An alternative synthetic route involves transcomplexation, or ligand exchange, from other boron trifluoride adducts. A commonly used precursor is boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂), which is a more conveniently handled liquid source of BF₃. wikipedia.orgrsc.org When BF₃·O(C₂H₅)₂ is introduced into acetic acid, the more strongly coordinating acetic acid displaces the diethyl ether to form the desired acetic acid;trifluoroborane complex. nih.gov This method is frequently employed in situ for various chemical transformations. nih.gov Studies on similar systems, such as the exchange between BF₃·OEt₂ and ethanol, have shown the formation of protonated complexes, which highlights the general applicability of this approach. google.com

To enhance catalyst recovery and recyclability, homogeneous BF₃-acetic acid catalysts can be heterogenized by immobilizing them onto solid supports. academie-sciences.fr This approach aims to combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysis, such as ease of separation and reduced waste generation. academie-sciences.frnih.gov

Common strategies include:

Impregnation on Inorganic Oxides : The pre-formed BF₃-acetic acid complex can be mixed with an inorganic support, such as silica (B1680970) (SiO₂), in a suitable solvent. google.comgoogle.com After stirring, the solvent is removed under vacuum, leaving the complex dispersed on the support material. google.com The properties of the resulting solid acid catalyst, including its Brønsted acidity, can be adjusted by the choice of cocatalyst, solvent, and calcination temperature. google.comgoogle.com

Immobilization on Polymers : Boron trifluoride complexes can be supported on polymers. For example, PolyVinylPolyPyrrolidone-supported Boron Trifluoride (PVPP-BF₃) is a stable, non-corrosive, and reusable solid catalyst. academie-sciences.frijcce.ac.ir It is prepared by immobilizing BF₃, often from its etherate complex, onto the polyvinylpolypyrrolidone backbone. ijcce.ac.ir This supported reagent demonstrates the benefits of heterogenization, offering a more water-tolerant and easily handled alternative to the homogeneous complex. academie-sciences.frijcce.ac.ir

Table 2: Comparison of Homogeneous vs. Heterogenized BF₃-Acetic Acid Catalysts

Feature Homogeneous Catalyst Heterogenized Catalyst Source(s)
Phase Liquid Solid academie-sciences.frnih.gov
Separation Difficult (e.g., distillation, extraction) Easy (e.g., filtration) academie-sciences.frresearchgate.net
Recyclability Often not feasible; generates waste Recyclable and reusable academie-sciences.frnih.gov
Stability Moisture-sensitive, corrosive Often more stable, less corrosive academie-sciences.frijcce.ac.ir

| Handling | Requires careful handling of corrosive liquid | Easier to handle solid | academie-sciences.frijcce.ac.ir |

This table is interactive. Users can compare the features of the different catalyst types.

Reactivity with Protic Solvents and Nucleophilic Species

The utility of the acetic acid;trifluoroborane complex is intrinsically linked to its reactivity, particularly its stability in the presence of water and other protic species.

The boron trifluoride acetic acid complex is known to be moisture-sensitive and undergoes decomposition upon contact with water or moist air. zhishangchemical.comcoleparmer.comnoaa.govfishersci.se This instability is a critical consideration for its storage and handling, which should be done under dry, inert conditions. fishersci.sefishersci.ca

When the complex is heated to decomposition or reacts with water, it can release toxic and corrosive fumes, including hydrogen fluoride (B91410) and oxides of boron. coleparmer.comnoaa.govnih.gov The complex is generally considered stable under normal temperatures and pressures in a dry environment, but should be kept away from high temperatures and water. coleparmer.com

The acetic acid;trifluoroborane complex reacts with water, a characteristic that defines its application scope. noaa.govfishersci.sefishersci.ca While it is described as soluble in water, this dissolution is accompanied by hydrolysis. noaa.govnih.gov Therefore, for reactions where the complex is used as a catalyst or reagent, the use of pre-dried, anhydrous solvents is often preferred to prevent its decomposition and ensure reaction efficiency. google.com

The interaction with other protogenic solvents, such as alcohols, can significantly influence the catalytic properties of the BF₃ complex. google.com For instance, in supported BF₃ systems, polar protic solvents like alcohols can lead to enhanced Brønsted acidity compared to non-polar solvents. google.comgoogle.com This "tuning" of acidity is crucial for tailoring the catalyst to specific organic transformations. google.com Theoretical studies have also explored the complexation of BF₃ with methanol (B129727), highlighting the formation of stable adducts and trimers involving the solvent dimer, which can influence the reaction mechanism. researchgate.net

Donor-Acceptor Interactions and Lewis Acidity Modulation in Acetic acid;trifluoroborane Systems

The interaction between acetic acid (CH₃COOH), a Lewis base, and boron trifluoride (BF₃), a potent Lewis acid, gives rise to a series of adducts characterized by a dative bond between the oxygen atom of the carbonyl group in acetic acid and the electron-deficient boron atom of BF₃. This donor-acceptor relationship is fundamental to the utility of the acetic acid;trifluoroborane system in various chemical transformations. The nature of these interactions, including the stoichiometry of the resulting complexes and the modulation of BF₃'s intrinsic Lewis acidity, is governed by the specific reaction conditions and the electronic environment.

Formation of Varied Stoichiometric Adducts (e.g., 1:1, 1:2, 2:2)

Acetic acid and boron trifluoride can form several stable complexes with different stoichiometric ratios, most notably 1:1, 1:2, and 2:2 adducts. The formation and stability of these adducts have been the subject of theoretical and kinetic studies. researchgate.netcdnsciencepub.com

The simplest of these is the 1:1 adduct (CH₃COOH·BF₃) . This complex is considered a key reactive intermediate in reactions catalyzed by the BF₃-acetic acid system. cdnsciencepub.com In this configuration, a single acetic acid molecule donates an electron pair from its carbonyl oxygen to the boron atom of a single BF₃ molecule.

The 1:2 adduct (BF₃·2CH₃COOH) is a well-characterized and commercially available form of the complex. chemicalbook.comsigmaaldrich.com This adduct, often referred to as Boron trifluoride-acetic acid complex, has a linear formula of BF₃ · 2CH₃COOH. sigmaaldrich.com In this arrangement, two molecules of acetic acid are complexed to one molecule of boron trifluoride.

Theoretical studies using ab initio and density functional theory (DFT) methods have explored the geometries, vibrational frequencies, and thermochemical properties of these adducts. researchgate.net These studies indicate that while acetic acid has a strong tendency to form hydrogen-bonded dimers, its interaction with BF₃ to form monomeric and dimeric complexes is also significant. researchgate.net The interaction of BF₃ with the acetic acid dimer can lead to the formation of very stable trimers, which can be described as a 2:2 adduct ((CH₃COOH)₂·(BF₃)) , although the direct interaction of BF₃ with the acetic acid monomer is stronger than with the dimer. researchgate.net

Computational studies have provided insights into the relative stability of these various complexes. The order of stability can be influenced by the theoretical model used (DFT vs. MP2), but it is clear that acetic acid dimerization competes with BF₃ complexation. researchgate.net

Stoichiometric Adducts of Acetic Acid and Boron Trifluoride
Stoichiometry (Acid:BF₃)Common FormulaDescriptionReference
1:1CH₃COOH·BF₃A reactive complex where one molecule of acetic acid is bound to one molecule of boron trifluoride. Considered a key intermediate in catalyzed reactions. researchgate.netcdnsciencepub.com
1:2BF₃·2CH₃COOHA stable, well-characterized complex where one molecule of boron trifluoride is coordinated with two molecules of acetic acid. Commercially available. researchgate.netchemicalbook.comsigmaaldrich.com
2:2(CH₃COOH)₂·(BF₃)A stable trimeric complex formed from the interaction of a hydrogen-bonded acetic acid dimer with boron trifluoride. researchgate.net

Influence of Ligand Environment on Lewis Acidity

The Lewis acidity of boron trifluoride is not static; it is significantly modulated by its ligand environment. Boron trifluoride itself is a strong Lewis acid due to the electron-deficient nature of the central boron atom, which has a vacant p-orbital. stackexchange.commdpi.com However, this acidity is tempered by π-back-bonding from the fluorine atoms to the boron atom. stackexchange.comacs.org When BF₃ forms an adduct with a Lewis base like acetic acid, its geometry changes from planar (D₃h symmetry) to pyramidal (C₃v symmetry), and the B-F bonds lengthen. acs.org

The energy required for this geometric distortion upon complex formation is a key factor in determining the effective Lewis acidity. It takes more energy to lengthen the short, strong B-F bonds compared to the longer, weaker B-Cl bonds in boron trichloride (B1173362) (BCl₃). This is a primary reason why BCl₃, contrary to what electronegativity might suggest, often acts as a stronger Lewis acid than BF₃ towards strong bases. acs.org

The Gutmann-Beckett method, which uses ³¹P NMR spectroscopy of a probe molecule like triethylphosphine (B1216732) oxide (Et₃PO), is a common technique to quantify Lewis acidity. While specific Gutmann-Beckett numbers for the BF₃-acetic acid system are not detailed, the principle illustrates how the chemical shift of the probe molecule reflects the strength of the Lewis acid. magritek.com For context, the Lewis acidity of BF₃ is generally considered to be between that of BF₃·Et₂O and BCl₃. mdpi.com The ligand environment, including the solvent and the Lewis base itself, directly impacts this measurable acidity. For instance, the equilibrium between a hydrogen-bonded complex and a fully protonated form in different acidic media demonstrates the profound effect of the environment on Lewis basicity/acidity interactions. magritek.com


Advanced Applications and Future Research Directions

Role in Pharmaceutical and Agrochemical Synthesis

The strong Lewis acidity of the boron trifluoride in the acetic acid complex makes it an effective catalyst for a variety of organic transformations that are crucial in the production of pharmaceuticals and agrochemicals. cmu.eduresearchgate.net It facilitates reactions by activating substrates, which can lead to increased reaction rates, higher yields, and improved selectivity. cmu.eduresearchgate.net

Synthesis of Active Pharmaceutical Ingredients and Intermediates

The acetic acid;trifluoroborane complex is utilized as a catalyst in the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates. researchgate.netnih.gov Its application can streamline complex synthetic routes, contributing to more efficient and scalable production processes. anu.edu.au The complex's ability to promote reactions such as esterification, acylation, and alkylation is fundamental to building the intricate molecular architectures of many drugs. cmu.edusyr.edu

For instance, Lewis acids like boron trifluoride complexes are employed in Friedel-Crafts reactions, a key step in the synthesis of numerous pharmaceutical compounds. acs.org While specific examples directly citing the acetic acid complex in the synthesis of a particular commercial API are proprietary and often not disclosed in public literature, the principles of its catalytic activity are widely applied. Research has shown the use of boron trifluoride etherate, a closely related complex, in the synthesis of cannabigerol (B157186) (CBG), highlighting the potential of such catalysts in pharmaceutical production. whiterose.ac.uk The synthesis of various heterocyclic compounds, which are common scaffolds in drug molecules, can also be facilitated by Lewis acid catalysis. lookchem.com

The following table provides examples of reactions where boron trifluoride complexes, including the acetic acid adduct, can be applied in pharmaceutical synthesis:

Reaction TypeSubstrate ExampleProduct TypeRelevance to Pharmaceuticals
Friedel-Crafts AcylationAromatic Compound + Acyl HalideAryl KetoneIntermediate for various APIs
EsterificationCarboxylic Acid + AlcoholEsterCommon functional group in drugs
GlycosylationGlycosyl Donor + AcceptorGlycosideSynthesis of nucleoside analogues

Application in Agrochemical Development

Similar to its role in pharmaceuticals, the acetic acid;trifluoroborane complex serves as an important raw material and intermediate in the synthesis of agrochemicals. purdue.edugoogle.com The catalytic properties of the complex are leveraged to produce a variety of compounds used in crop protection and enhancement. The synthesis of many pesticides and herbicides involves chemical transformations that can be efficiently catalyzed by Lewis acids. For example, the production of certain classes of insecticides and fungicides relies on reactions that form carbon-carbon and carbon-heteroatom bonds, processes where boron trifluoride complexes can play a pivotal role.

Development of Novel Materials through Boron Trifluoride Acetic Acid Complex Catalysis

The catalytic activity of the acetic acid;trifluoroborane complex extends beyond small molecule synthesis to the realm of polymer chemistry, where it is instrumental in the creation of novel materials with advanced properties.

High-Quality Organic Conducting Polymers

A significant application of the boron trifluoride acetic acid system is in the electrochemical synthesis of high-quality organic conducting polymers. The use of a mixed electrolyte containing acetic acid and boron trifluoride ethyl etherate (a related complex) has been shown to enhance the properties of the resulting polymers. nih.gov This mixed electrolyte system increases the ionic conductivity and the solubility of other components, leading to the successful electrodeposition of high-quality polyindole and its derivatives. nih.gov The resulting polymers exhibit good electrochemical behavior and fluorescence properties. nih.gov

The catalytic effect of the boron trifluoride complex facilitates the formation of polymer films at lower oxidation potentials, which is crucial for preparing high-quality materials from fused-ring aromatic monomers. rsc.org This approach has been successfully used to synthesize various conducting polymers, including polythiophene and polyfuran derivatives. acs.orggoogle.com

The table below summarizes the synthesis of some conducting polymers using boron trifluoride-based electrolytes:

MonomerPolymerElectrolyte SystemKey Properties of Polymer
Indole and derivativesPolyindole (PIN) and derivativesAcetic acid and Boron trifluoride ethyl etherateGood electrochemical behavior, fluorescence
Thiophene-3-acetic acidPoly(thiophene-3-acetic acid) (PTAA)Boron trifluoride diethyl etherate and trifluoroacetic acidHigh water solubility, good redox activity
FuranPolyfuran (PFu)Boron trifluoride-ethyl ether and ethyl etherHigh conductivity, good mechanical properties

Functional Polymer Synthesis

The utility of boron trifluoride acetic acid complex catalysis is not limited to conducting polymers. It is also employed in the synthesis of a broader range of functional polymers. Cationic polymerization, initiated by Lewis acids like boron trifluoride complexes, is a key method for producing various polymers. whiterose.ac.uk For example, the polymerization of cyclic ether monomers using boron trifluoride tetrahydrofuranate, another related complex, yields polymers with improved functionality and low polydispersity, which are useful as elastomeric binders in high-energy compositions. whiterose.ac.uk

The direct living cationic polymerization of p-hydroxystyrene has been achieved using boron trifluoride etherate in the presence of water, demonstrating the versatility of these catalysts in producing well-defined polymers even with unprotected functional groups. cmu.edu The complex can also be used in the ring-opening polymerization of epoxidized soybean oil to create bio-based biodegradable polymers. researchgate.net

Emerging Research Areas and Unexplored Reactivity

The full potential of the acetic acid;trifluoroborane complex is still being explored, with new research continually uncovering novel applications and reactivity patterns. One emerging area is the use of Lewis acids to modulate the reactivity of metal complexes in redox processes, which could have implications for catalysis. rsc.org The interaction of Lewis acids with redox-inactive metal ions can influence electron transfer rates and reaction mechanisms. rsc.org

Furthermore, computational studies are beginning to shed light on the intricate mechanisms of reactions catalyzed by such complexes, which could lead to the design of more efficient and selective catalytic systems. anu.edu.au The development of novel multicomponent reactions, where the acetic acid;trifluoroborane complex could act as a key promoter, is another promising avenue for future research. The synthesis of novel heteroaromatic compounds bearing a trifluoroborate handle is also a burgeoning field, offering new building blocks for drug discovery and materials science. lookchem.com As researchers continue to probe the reactivity of this versatile reagent, it is likely that even more innovative applications will be discovered.

Stereoselective and Enantioselective Catalysis

The quest for chiral molecules with high purity has positioned stereoselective and enantioselective catalysis as a paramount field in modern chemistry. While the achiral nature of the acetic acid;trifluoroborane complex precludes its direct use as a sole chiral catalyst, its function as a potent promoter in reactions involving chiral substrates or auxiliaries is an area of significant interest. The complex's ability to facilitate reactions with a high degree of spatial control is critical.

A notable application is in the stereoselective functionalization of complex biomolecules such as bile acids. Research has demonstrated an efficient method for the preparation of specific hydroxylated bile acids that involves a highly stereoselective acetoxylation step. cymitquimica.com In this process, a 3- or 7-oxo bile acid is treated with lead tetraacetate in the presence of boron trifluoride etherate dissolved in acetic acid. cymitquimica.com This combination, which generates the active BF₃-acetic acid catalytic species in situ, directs the introduction of an acetate (B1210297) group to a specific face of the steroid nucleus, resulting in a-acetoxy ketones with high stereoselectivity. cymitquimica.com Subsequent reduction and hydrolysis yield the desired hydroxylated bile acids, which are valuable for metabolic studies and as pharmaceutical intermediates. cymitquimica.com

The table below summarizes the key aspects of this stereoselective transformation.

Substrate TypeReagentsKey TransformationStereochemical OutcomeReference
3-Oxo and 7-Oxo Bile AcidsLead tetraacetate, Boron trifluoride etherate in acetic acidAcetoxylationHighly stereoselective introduction of acetate at the 4β and 6α positions, respectively. cymitquimica.com

Although direct enantioselective catalysis with the complex itself has not been extensively documented, its use in asymmetric synthesis has been noted. Future research may explore the combination of the acetic acid;trifluoroborane complex with chiral ligands or co-catalysts to induce enantioselectivity in a broader range of chemical transformations, opening new pathways to optically active compounds.

Green Chemistry Approaches with Supported or Recoverable Catalysts

In line with the growing emphasis on sustainable chemical processes, developing methods to recover and reuse catalysts is a key objective of green chemistry. The homogeneous nature of the acetic acid;trifluoroborane complex typically complicates its separation from reaction products. However, innovative solutions have been devised to address this challenge, enhancing the environmental and economic viability of its use.

One significant advancement is the development of a method to recover and recycle boron trifluoride and its coordination complexes from liquid organic products. sigmaaldrich.com This process utilizes polyvinyl alcohol as a solid adsorbent to capture the boron trifluoride catalyst after the reaction is complete. sigmaaldrich.com The liquid product, containing the dissolved catalyst (which can be coordinated with a polar compound like acetic acid), is passed through a bed of granular polyvinyl alcohol. sigmaaldrich.com The polyvinyl alcohol effectively adsorbs the boron trifluoride, allowing for a product stream that is essentially free of the catalyst. sigmaaldrich.com

Subsequently, the captured boron trifluoride can be desorbed from the polyvinyl alcohol by heating, allowing the valuable catalyst to be recovered and recycled for use in further reactions. sigmaaldrich.com This approach is suitable for continuous processes, where multiple beds of adsorbent can be used in a cyclic operation of adsorption and regeneration. sigmaaldrich.com

The table below outlines the catalyst recovery process.

StepDescriptionKey MaterialOutcomeReference
1. AdsorptionThe liquid reaction product containing the BF₃ catalyst is passed through a bed of the adsorbent.Polyvinyl alcoholCatalyst is removed from the product stream. sigmaaldrich.com
2. Desorption/RecoveryThe saturated adsorbent is heated to release the captured catalyst.Polyvinyl alcohol-BF₃ complexBoron trifluoride is recovered. sigmaaldrich.com
3. RecycleThe recovered boron trifluoride is reused in the catalytic process.Recycled Boron trifluorideReduced catalyst waste and cost. sigmaaldrich.com

Future research in this domain will likely focus on developing other solid supports or immobilization techniques, such as encapsulation or grafting onto polymers, to create truly heterogeneous and easily recoverable versions of the acetic acid;trifluoroborane catalyst. These advancements would further minimize waste and enhance the operational simplicity of using this powerful catalyst in large-scale industrial applications.

Q & A

Basic: What laboratory methods are used to synthesize acetic acid-trifluoroborane complexes?

Methodological Answer:
The synthesis typically involves controlled reactions between boric acid derivatives and acetic acid under anhydrous conditions. A common approach is the reaction of hydrofluoric acid (HF) with boric acid (H₃BO₃), followed by complexation with acetic acid. Key steps include:

  • Slowly adding boric acid to hydrofluoric acid at temperatures <40°C to avoid exothermic decomposition .
  • Stirring for 2+ hours to ensure complete formation of the fluoroboric acid intermediate (HBF₄).
  • Purifying the product via filtration to remove unreacted solids .
  • Combining with acetic acid in a 1:2 molar ratio (BF₃:CH₃COOH) to form the stable complex (C₄H₈BF₃O₄) .

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